2-(4-Fluoro-3-methylphenyl)-4-(oxolan-3-ylmethyl)morpholine
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Overview
Description
2-(4-Fluoro-3-methylphenyl)-4-(oxolan-3-ylmethyl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a fluoro-substituted phenyl ring, a methyl group, and an oxolan-3-ylmethyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methylphenyl)-4-(oxolan-3-ylmethyl)morpholine typically involves the following steps:
Formation of the Fluoro-Substituted Phenyl Intermediate: The starting material, 4-fluoro-3-methylbenzaldehyde, undergoes a reaction with a suitable amine to form an imine intermediate.
Reduction of the Imine: The imine intermediate is reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Formation of the Morpholine Ring: The amine is then reacted with an epoxide, such as oxirane, under acidic or basic conditions to form the morpholine ring.
Attachment of the Oxolan-3-ylmethyl Group: The final step involves the reaction of the morpholine derivative with oxolan-3-ylmethyl chloride in the presence of a base, such as potassium carbonate, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methylphenyl)-4-(oxolan-3-ylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Fluoro-3-methylphenyl)-4-(oxolan-3-ylmethyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methylphenyl)-4-(oxolan-3-ylmethyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-4-(oxolan-3-ylmethyl)morpholine: Lacks the methyl group on the phenyl ring.
2-(4-Methylphenyl)-4-(oxolan-3-ylmethyl)morpholine: Lacks the fluoro group on the phenyl ring.
2-(4-Fluoro-3-methylphenyl)-4-methylmorpholine: Lacks the oxolan-3-ylmethyl group.
Uniqueness
2-(4-Fluoro-3-methylphenyl)-4-(oxolan-3-ylmethyl)morpholine is unique due to the presence of both the fluoro and methyl substituents on the phenyl ring, as well as the oxolan-3-ylmethyl group attached to the morpholine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)-4-(oxolan-3-ylmethyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO2/c1-12-8-14(2-3-15(12)17)16-10-18(5-7-20-16)9-13-4-6-19-11-13/h2-3,8,13,16H,4-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUZHVWHEBGVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CN(CCO2)CC3CCOC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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